molecular formula C10H5BrF3N B1312206 2-Bromo-4-(trifluoromethyl)quinoline CAS No. 590372-17-1

2-Bromo-4-(trifluoromethyl)quinoline

Cat. No.: B1312206
CAS No.: 590372-17-1
M. Wt: 276.05 g/mol
InChI Key: ZKANUNDNTIXZFJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation processes.

Mode of Action

In the context of SM cross-coupling reactions, 2-Bromo-4-(trifluoromethyl)quinoline may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in pathways involving carbon–carbon bond formation .

Result of Action

Its role in sm cross-coupling reactions suggests that it contributes to the formation of new carbon–carbon bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which it is used are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature, pH, and the presence of other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)quinoline typically involves the bromination of 4-(trifluoromethyl)quinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used under basic conditions.

    Cross-Coupling: Palladium catalysts, along with boronic acids or organostannanes, are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.

    2-Trifluoromethylquinoline: Lacks the bromine atom, affecting its ability to participate in certain chemical reactions.

    4-(Trifluoromethyl)quinoline: Lacks the bromine atom, leading to different substitution patterns and reactivity.

Uniqueness

2-Bromo-4-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKANUNDNTIXZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456316
Record name 2-bromo-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590372-17-1
Record name 2-Bromo-4-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590372-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the synthesis of 4-(trifluoromethyl)-2-quinolinones challenging, and how does the "watering protocol" address this?

A1: The challenge lies in the competing formation of 2-(trifluoromethyl)-4-quinolinones when reacting anilines with ethyl 4,4,4-trifluoroacetoacetate. The desired 4-(trifluoromethyl)-2-quinolinones are derived from 4,4,4-trifluoro-3-oxobutaneanilides, while the undesired isomer arises from ethyl 4,4,4-trifluoro-3-(phenylimino)butanoate. [] The "watering protocol" favors the formation of the desired anilide by periodically adding water to the reaction mixture while continuously distilling off ethanol. This manipulation shifts the equilibrium towards the desired product. []

Q2: How does the steric influence of the trifluoromethyl group impact the reactivity of 2-bromo-4-(trifluoromethyl)quinoline?

A2: Research suggests that the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. While this compound can be deprotonated at the position flanked by bromine and the trifluoromethyl group, introducing a methoxy group at the 5-position hinders this reaction. [] This suggests that the combined steric bulk of the methoxy and trifluoromethyl groups, transmitted through the bromine, creates significant steric hindrance. This effect is less pronounced with a methyl group at the 5-position, highlighting the greater steric influence of the methoxy group. []

Q3: What are the key synthetic applications of this compound?

A3: this compound serves as a versatile intermediate for synthesizing various 4-(trifluoromethyl)quinoline derivatives. It can be converted into 4-(trifluoromethyl)quinolines through reduction. [] Additionally, it can be transformed into 4-trifluoromethyl-2-quinolinecarboxylic acids through a halogen-metal exchange followed by carboxylation. [] Furthermore, reacting it with lithium diisopropylamide and dry ice yields 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids, which can be further debrominated to obtain 4-trifluoromethyl-3-quinolinecarboxylic acids. [] These transformations highlight the utility of this compound in accessing a diverse range of valuable compounds.

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